molecular formula C15H12BrNO2S B6222113 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile CAS No. 2758001-35-1

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile

Cat. No.: B6222113
CAS No.: 2758001-35-1
M. Wt: 350.2
InChI Key:
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Description

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile (4-BMSMB) is a novel compound synthesized from the reaction of 5-bromo-2-methoxybenzonitrile with 4-methylthio-2-nitrobenzene. This compound has been studied for its potential uses in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of various heterocyclic compounds and for the preparation of novel organic molecules. This compound has also been studied for its potential applications in the development of new drugs, as well as for its use in catalytic processes.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile is not yet fully understood. However, it has been found to be an effective catalyst for the synthesis of various heterocyclic compounds. It has also been found to be an effective reagent for the preparation of novel organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to be an effective reagent for the preparation of novel organic molecules, and it has been studied for its potential applications in the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile in laboratory experiments include its simple synthesis process, its effectiveness as a catalyst for the synthesis of various heterocyclic compounds, and its potential applications in the development of new drugs. The limitations of using this compound in laboratory experiments include its relatively low yield and its potential toxicity.

Future Directions

Future research on 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile should focus on further elucidating its mechanism of action, exploring its potential applications in the development of new drugs, and optimizing its synthesis process for increased yield. Additionally, further research should be conducted to explore the biochemical and physiological effects of this compound and to identify potential toxicity issues. Finally, further research should be conducted to explore the potential of this compound as a catalyst for the synthesis of various heterocyclic compounds.

Synthesis Methods

The synthesis of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile starts with the reaction of 5-bromo-2-methoxybenzonitrile with 4-methylthio-2-nitrobenzene. This reaction yields a diazonium salt, which is then treated with potassium carbonate to form this compound. The synthesis of this compound is a straightforward and efficient process that is easily reproducible.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile involves the reaction of 5-bromo-2-methoxyaniline with 2-methoxybenzene-1-sulfonyl chloride followed by reaction with sodium cyanide.", "Starting Materials": [ "5-bromo-2-methoxyaniline", "2-methoxybenzene-1-sulfonyl chloride", "sodium cyanide", "dimethylformamide", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-methoxyaniline in dimethylformamide and add 2-methoxybenzene-1-sulfonyl chloride. Stir the mixture at room temperature for 12 hours.", "Step 2: Pour the reaction mixture into ice-cold water and extract with chloroform. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Evaporate the solvent under reduced pressure to obtain 4-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methoxyaniline.", "Step 4: Dissolve 4-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methoxyaniline in a mixture of sodium cyanide and water. Add sodium hydroxide and stir the mixture at room temperature for 12 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract with chloroform. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent under reduced pressure to obtain 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile." ] }

2758001-35-1

Molecular Formula

C15H12BrNO2S

Molecular Weight

350.2

Purity

95

Origin of Product

United States

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